molecular formula C8H18N2O3 B1313677 1-(2,2-Diethoxyethyl)-3-methylurea CAS No. 61224-27-9

1-(2,2-Diethoxyethyl)-3-methylurea

Cat. No. B1313677
CAS RN: 61224-27-9
M. Wt: 190.24 g/mol
InChI Key: LYSNINURKGPALG-UHFFFAOYSA-N
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Description

“1-(2,2-Diethoxyethyl)-3-methylurea” is a chemical compound with the molecular formula C7H16N2O3 . It has an average mass of 176.214 Da and a mono-isotopic mass of 176.116089 Da .


Molecular Structure Analysis

The molecular structure of “1-(2,2-Diethoxyethyl)-3-methylurea” includes 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds . The compound has a molar refractivity of 45.1±0.3 cm³ and a polarizability of 17.9±0.5 x 10^-24 cm³ .


Physical And Chemical Properties Analysis

“1-(2,2-Diethoxyethyl)-3-methylurea” has a density of 1.1±0.1 g/cm³, a boiling point of 258.9±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has an enthalpy of vaporization of 49.7±3.0 kJ/mol and a flash point of 110.4±27.3 °C . The index of refraction is 1.453, and the surface tension is 36.3±3.0 dyne/cm . The molar volume is 166.8±3.0 cm³ .

Scientific Research Applications

Structural Analysis and Material Synthesis

Research on compounds structurally related to 1-(2,2-Diethoxyethyl)-3-methylurea, such as urea derivatives, has led to insights into their crystal structure and applications in material synthesis. The crystal structure analysis of various urea derivatives, including phenylurea herbicides and methylureas, has provided foundational knowledge for designing new materials with specific properties. For instance, the study of the crystal structure of metobromuron, a phenylurea herbicide, reveals how hydrogen bonds and weak interactions contribute to the stability and organization of molecules in crystals, which is critical for the development of new herbicidal compounds and materials with desired crystallographic characteristics (Kang et al., 2015).

Environmental Degradation Studies

Environmental degradation studies of urea derivatives, including their photodegradation and hydrolysis in water, have been conducted to understand the environmental fate of these compounds. Such studies are crucial for assessing the environmental impact and degradation pathways of herbicides and pesticides, including those structurally related to 1-(2,2-Diethoxyethyl)-3-methylurea. For example, research on the photodegradation and hydrolysis of substituted urea herbicides and organophosphate pesticides in water highlights the stability and degradation patterns of these compounds under various environmental conditions, informing pollution control and remediation strategies (Gatidou & Iatrou, 2011).

Analytical Method Development

The development of analytical methods for detecting and quantifying urea derivatives in environmental samples is another area of research application. Voltammetric determination and other analytical techniques have been explored to accurately measure the presence of urea herbicides, such as Linuron, in water samples. These methods are vital for monitoring environmental pollution and ensuring compliance with safety standards. The use of carbon paste electrodes for the voltammetric analysis of Linuron demonstrates the ongoing advancements in analytical methodologies for environmental monitoring (Ðordevic et al., 2011).

Photocatalytic Degradation

Research into the photocatalytic degradation of urea derivatives like linuron using TiO2 has provided valuable insights into potential environmental remediation techniques. Such studies investigate the efficiency of nano-sized materials in degrading pollutants under specific conditions, offering avenues for the development of effective water treatment technologies to address contamination by urea-based compounds (Ruggieri et al., 2011).

properties

IUPAC Name

1-(2,2-diethoxyethyl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-4-12-7(13-5-2)6-10-8(11)9-3/h7H,4-6H2,1-3H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSNINURKGPALG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)NC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455780
Record name 1-(2,2-DIETHOXYETHYL)-3-METHYLUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Diethoxyethyl)-3-methylurea

CAS RN

61224-27-9
Record name 1-(2,2-DIETHOXYETHYL)-3-METHYLUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MM Antonova, VV Baranov, AN Kravchenko - Chemistry of Heterocyclic …, 2015 - Springer
Generally applicable methods for the synthesis of 1-substituted 1H-imidazol-2(3H)-ones reported from 1923 to 2014 have been reviewed and presented to the attention of chemists in …
Number of citations: 23 link.springer.com

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